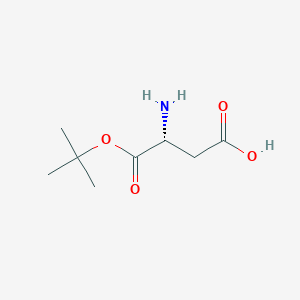

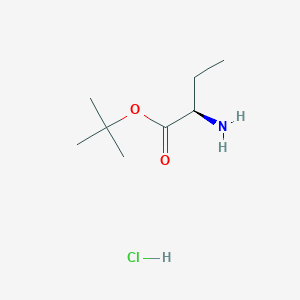

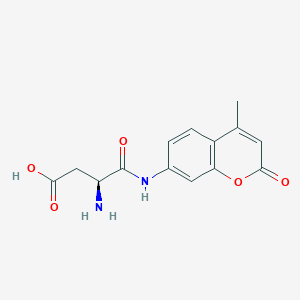

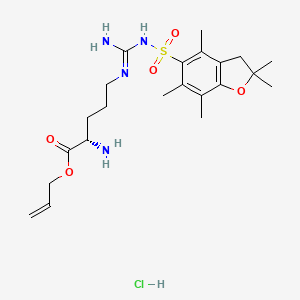

(R)-Dibenzyl 2-aminopentanedioate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

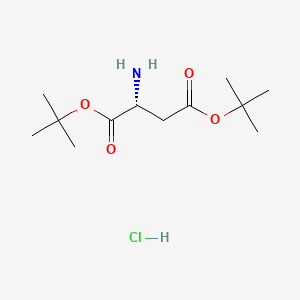

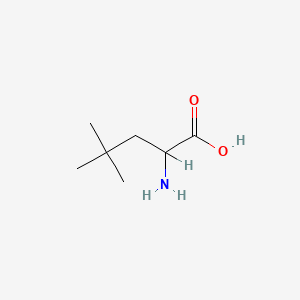

The synthesis of similar compounds like “®-Di-tert-butyl 2-aminopentanedioate hydrochloride” is usually carried out under strict quality control measures, ensuring that it meets all international standards .

Physical and Chemical Properties Analysis

The physical and chemical properties of “®-Di-tert-butyl 2-aminopentanedioate hydrochloride” include a molecular weight of 295.80 and it is typically stored in an inert atmosphere at 2-8°C . The solubility and other properties might vary depending on the specific conditions .

Wissenschaftliche Forschungsanwendungen

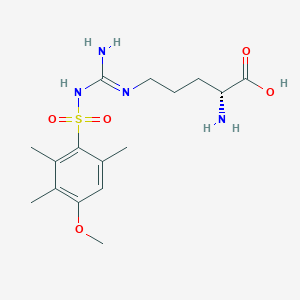

Synthesis of Enantiopure Compounds

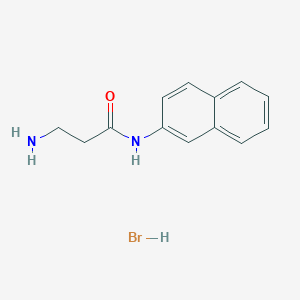

Research has demonstrated the synthesis of enantiopure compounds from dibenzyl-protected aminodiepoxides derived from serine. This process involves the transformation of enantiopure dibenzyl-protected compounds into enantiopure 3,5-dihydroxy-3-aminopiperidines, indicating the importance of such structures in creating specific, chirally pure compounds, which have wide applications in synthesis and pharmaceuticals (Concellón et al., 2008).

Preparation of Optically Active Compounds

Another study focused on the preparation of optically active serinol monobenzoates through one-pot acylation and fractional crystallization. This demonstrates the utility of dibenzyl-protected amino compounds in the selective preparation of optically active intermediates, which are crucial for the synthesis of bioactive molecules and materials (Sugiyama et al., 2003).

Novel Synthetic Routes

Research on the synthesis of 4-hydroxybenzyl-substituted amino acid derivatives from natural sources illustrates the relevance of benzyl-protected amino acids in identifying new natural product derivatives with potential biological activities. Such compounds, derived from Gastrodia elata, showcase the role of similar chemical structures in natural product chemistry and their potential for drug discovery (Guo et al., 2015).

Asymmetric Synthesis and Catalysis

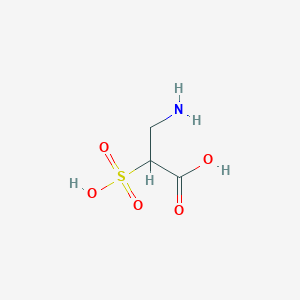

Studies involving the asymmetric synthesis of compounds like 2-oxazolidinones from serinol derivatives underline the significance of dibenzyl-protected amino compounds in facilitating asymmetric catalytic processes. These processes are vital for the production of enantiomerically pure compounds that are important in various areas of chemical synthesis and pharmaceuticals (Sugiyama et al., 2003).

Polymerization Catalysts

The use of dibenzyl titanium complexes in the living isospecific polymerization of styrene demonstrates the utility of such compounds in polymer science. These complexes act as catalysts in the polymerization process, highlighting the broader applicability of dibenzyl-protected amino derivatives in materials science (Beckerle et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

dibenzyl (2R)-2-aminopentanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;/h1-10,17H,11-14,20H2;1H/t17-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGJVECUQLAEDM-UNTBIKODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

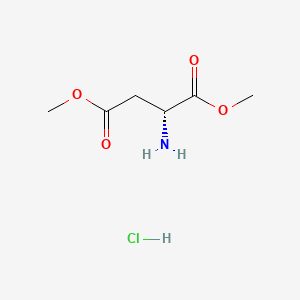

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672096 |

Source

|

| Record name | Dibenzyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146844-02-2 |

Source

|

| Record name | Dibenzyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.